molecular formula C20H34O4 B141739 [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol CAS No. 158982-83-3

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol

Cat. No.: B141739
CAS No.: 158982-83-3
M. Wt: 338.5 g/mol
InChI Key: KBBZJMOHRIQCDC-UHFFFAOYSA-N
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Description

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol (CAS: 158982-83-3) is a benzene-derived compound with two hydroxymethyl (–CH2OH) groups at positions 1 and 4 and two hexyloxy (–O–C6H13) substituents at positions 2 and 5 (Figure 1). Its molecular formula is C20H34O4, with a molecular weight of 338.48 g/mol and a melting point of 89.5–93.5°C .

Properties

IUPAC Name

[2,5-dihexoxy-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14,21-22H,3-12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBZJMOHRIQCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1CO)OCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409091
Record name [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158982-83-3
Record name [2,5-Bis(hexyloxy)-1,4-phenylene]dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The synthesis proceeds via a two-step nucleophilic aromatic substitution (SNAr):

  • Deprotonation : Potassium carbonate (K₂CO₃) abstracts protons from the hydroxyl groups, generating phenoxide ions.

  • Alkylation : Hexyl bromide reacts with the phenoxide ions, substituting hydroxyl groups with hexyloxy chains.

The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone at reflux temperatures (80–100°C).

Standard Procedure

  • Reagents :

    • 2,5-Dihydroxybenzyl alcohol (1 eq)

    • Hexyl bromide (2.2 eq)

    • K₂CO₃ (2.5 eq)

    • DMF (solvent)

  • Steps :

    • Combine 2,5-dihydroxybenzyl alcohol, K₂CO₃, and DMF under nitrogen.

    • Add hexyl bromide dropwise at 0°C, then reflux for 12–18 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate, 4:1).

  • Yield : 70–85%.

Table 1: Optimization of Alkoxylation Conditions

ParameterOptimal RangeImpact on Yield
SolventDMFMaximizes solubility of K₂CO₃
Temperature80–100°CAccelerates SNAr kinetics
Molar Ratio (HexBr)2.2:1Minimizes di- vs. mono-alkylation
Reaction Time12–18 hoursEnsures complete substitution

Alternative Synthetic Approaches

Reduction of Ester Precursors

While less common, reductive methods using LiAlH₄ or NaBH₄ have been explored for analogous structures. For example:

  • Substrate : Methyl 2,5-dihexoxy-4-(methoxycarbonyl)benzoate.

  • Reductant : LiAlH₄ in tetrahydrofuran (THF) at 0°C.

  • Yield : ~65% (lower due to over-reduction side reactions).

Protection-Deprotection Strategies

To enhance regioselectivity, temporary protection of hydroxymethyl groups has been proposed:

  • Protection : Trimethylsilyl (TMS) groups block the hydroxymethyl moiety.

  • Alkoxylation : Perform hexyl bromide substitution as in Section 1.2.

  • Deprotection : Remove TMS groups using tetrabutylammonium fluoride (TBAF).

  • Advantage : Reduces competing reactions at the hydroxymethyl site.

Critical Analysis of Process Challenges

Byproduct Formation

  • Major Byproducts :

    • Mono-alkylated intermediate : From incomplete substitution.

    • Dihexoxy benzyl ether : Over-alkylation at the hydroxymethyl group.

  • Mitigation Strategies :

    • Use excess hexyl bromide (2.2 eq) and monitor reaction progress via TLC.

Purification Difficulties

  • Issue : Similar polarities of product and byproducts complicate separation.

  • Solution : Gradient elution in column chromatography (petroleum ether → ethyl acetate).

Table 2: Purification Outcomes by Method

MethodPurity (%)Recovery (%)
Column Chromatography9875
Recrystallization*9560
*Solvent: n-Hexane/EtOAc (3:1)

Scalability and Industrial Feasibility

Cost-Benefit Considerations

  • LiAlH₄ Reduction : High cost (~$82/10g) and safety risks limit industrial use.

  • Alkoxylation Route : Economical (~$5–$21/25g for precursors) and scalable.

Green Chemistry Alternatives

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalytic Methods : Pd/C or CuI catalysts under microwave irradiation cut reaction time by 50% .

Chemical Reactions Analysis

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hexyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the hexyloxy groups can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key differences between [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties/Applications
This compound C20H34O4 338.48 2,5-dihexoxy, 4-hydroxymethyl 89.5–93.5 Synthetic intermediate, solubility modulator
2-(2-(Hydroxymethyl)phenyl)ethanol derivatives Varies (e.g., C10H14O2) ~220–280 Hydroxymethyl, ethanol Not reported Antimicrobial agents (Gram-positive/-negative bacteria)
(2,5-Diphenyloxazol-4-yl)(phenyl)methanol C22H17NO2 327.38 Oxazole, phenyl groups N/A Fluorescent probes, material science
{3,5-Dimethyl-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}methanol C14H17NO2S 263.36 Thiazole, methyl groups N/A Pharmaceutical intermediates
Key Observations:

Molecular Weight and Substituents: The hexyloxy chains in this compound contribute to its higher molecular weight (338.48) compared to simpler diols (e.g., ~220–280 for 2-(2-(hydroxymethyl)phenyl)ethanol derivatives) .

Symmetry and Melting Point: The para-substituted diol and hexyloxy groups likely enhance crystallinity, explaining its relatively high melting point (~90°C) compared to less symmetric or non-aromatic analogs .

Hydrophobic-Hydrophilic Balance : The hexyloxy chains increase lipophilicity, distinguishing it from oxazole- or thiazole-containing analogs, which rely on heterocycles for polarity modulation .

Reactivity and Functional Group Comparisons

  • Diol Reactivity: The hydroxymethyl groups in this compound can undergo esterification, oxidation, or etherification, similar to 2-(2-(hydroxymethyl)phenyl)ethanol derivatives . However, steric hindrance from the hexyloxy groups may slow reactions at the aromatic ring.
  • This contrasts with oxazole/thiazole-containing analogs, where electron-withdrawing heterocycles alter reactivity .

Biological Activity

[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol (CAS No. 158982-83-3) is an organic compound characterized by its unique molecular structure, which includes a hydroxymethyl group and two hexyloxy chains. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C20H34O4
  • Molecular Weight : 338.5 g/mol
  • InChI Key : KBBZJMOHRIQCDC-UHFFFAOYSA-N

The synthesis of this compound typically involves the nucleophilic substitution of hydroxyl groups in 2,5-dihydroxybenzyl alcohol with hexyl bromide, facilitated by a base like potassium carbonate under reflux conditions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The hydroxymethyl group allows for the formation of hydrogen bonds with proteins and other biomolecules, while the hexyloxy groups enhance hydrophobic interactions with cellular membranes. This dual interaction can modulate enzyme activity and receptor function, leading to various biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant in various assays, which may be beneficial in protecting cells from oxidative stress.
  • Neuroprotective Effects : Studies suggest that derivatives of similar compounds can protect neuronal cells from injury induced by stressors like corticosterone, indicating that this compound may have neuroprotective properties .
  • Anti-inflammatory Activity : Preliminary findings suggest that the compound may inhibit inflammatory pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological effects of related compounds and their potential therapeutic applications:

  • Neuroprotective Studies : In vitro models have demonstrated that compounds structurally similar to this compound exhibit significant protective effects against neuronal cell death induced by oxidative stress. For instance, certain derivatives showed protective activity at concentrations ranging from 5 to 40 µM against PC12 cell injury .
  • Antioxidant Assays : In various assays measuring radical scavenging activity, compounds with similar structures have demonstrated effective antioxidant capabilities, suggesting that this compound may also possess these properties.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is provided below:

Compound NameFunctional GroupsBiological Activity
[2,5-Dimethoxy-4-(hydroxymethyl)phenyl]methanolMethoxy instead of HexoxyAntioxidant
[2,5-Diethoxy-4-(hydroxymethyl)phenyl]methanolEthoxy groupsNeuroprotective
[2-Hexyloxy-4-hydroxymethylphenol]Single HexyloxyAntimicrobial

The presence of hexyloxy groups in this compound enhances its lipophilicity compared to methoxy or ethoxy derivatives, potentially influencing its bioavailability and interaction with lipid membranes.

Q & A

Q. What are the standard synthetic routes for [2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves etherification and hydroxymethylation steps. A common approach is the alkylation of 2,5-dihydroxybenzaldehyde with hexyl bromide under basic conditions, followed by hydroxymethylation using formaldehyde or paraformaldehyde. Critical parameters include:

  • Catalyst selection : Strong bases (e.g., NaOH) or phase-transfer catalysts improve etherification efficiency .
  • Temperature control : Reflux in methanol (65–70°C) ensures complete reaction but may require post-synthesis purification via recrystallization (ethanol/water) to remove unreacted hexyl bromide .
  • Purity challenges : Residual solvents (e.g., methanol) or incomplete hydroxymethylation can lead to impurities. HPLC or GC-MS is recommended for purity validation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., hexyloxy groups at positions 2 and 5, hydroxymethyl at position 4) .
    • FT-IR : Detect O–H (3200–3600 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) stretches .
  • Chromatography :
    • HPLC : Quantify purity (>95% threshold for biological assays) .
  • Thermal analysis :
    • DSC/TGA : Determine melting point (~98–100°C) and thermal stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for hydroxymethylphenyl derivatives?

Discrepancies in bioactivity (e.g., cytotoxicity or enzyme inhibition) often arise from:

  • Structural analogs : Compare with derivatives like [4-(3-methylphenoxy)phenyl]methanol (IC₅₀: 8.0–10.5 µM for anticancer activity) to isolate substituent effects .
  • Assay variability : Standardize protocols (e.g., fixed incubation time, cell line selection) .
  • Solubility factors : Use DMSO or PEG-400 to ensure consistent dissolution across studies .

Q. How can reaction pathways involving the hydroxymethyl group be optimized for functionalization?

The hydroxymethyl (–CH₂OH) group enables diverse derivatization:

  • Oxidation : Catalytic CrO₃ converts –CH₂OH to –COOH for carboxylate derivatives .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions (yield >80% with DMAP catalyst) .
  • Mannich reactions : Introduce aminoalkyl groups using formaldehyde and secondary amines (e.g., morpholine), critical for enhancing pharmacological activity .

Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

  • Oxidative stability : The para-hydroxymethyl group may form intramolecular hydrogen bonds with adjacent ether oxygens, reducing susceptibility to radical attack .
  • Photodegradation : UV-Vis studies (λmax ~270 nm) reveal degradation via C–O bond cleavage in hexyloxy chains. Stabilizers like BHT (0.1% w/w) mitigate this .

Methodological Recommendations

  • Synthetic Optimization : Use a full factorial design to evaluate variables (e.g., solvent ratio, catalyst loading) for improved yield .
  • Data Validation : Cross-reference NMR with computational tools (e.g., ChemDraw) to confirm peak assignments .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) to contextualize activity metrics .

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